Anti-Proliferative Target Class Validation via PI-PLC Inhibition
Compounds within the 3-amino-2-carboxamido-thieno[2,3-b]pyridine class, of which this compound is a member, have demonstrated potent anti-proliferative activity against MDA-MB-231 and HCT116 cancer cell lines with IC50 values in the nanomolar range (e.g., lead compound 21r: IC50 < 50 nM) [1]. This activity is linked to inhibition of PI-PLC, a target for disrupting phospholipid metabolism in cancer cells [1]. However, direct quantitative IC50 data for the specific compound 330557-76-1 is not available in the current accessible literature.
| Evidence Dimension | Target engagement (PI-PLC inhibition) and anti-proliferative potency |
|---|---|
| Target Compound Data | Not available in accessible literature for this specific compound. |
| Comparator Or Baseline | Class representative 21r (optimized 5-tethered series) exhibits IC50 < 50 nM in MDA-MB-231 cells. |
| Quantified Difference | Not quantifiable for the target compound. |
| Conditions | MDA-MB-231 triple-negative breast cancer and HCT116 colorectal cancer cell lines. |
Why This Matters
Establishes the target class and pharmacophore relevance for procurement in anti-cancer drug discovery, but specific differentiation is unsubstantiated without direct data.
- [1] Reynolds, A. et al. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Pharmaceutics, 13(12), 2020. View Source
